molecular formula C9H10N2O4 B189148 N-(4-Methoxy-3-nitrophenyl)acetamide CAS No. 50651-39-3

N-(4-Methoxy-3-nitrophenyl)acetamide

Cat. No.: B189148
CAS No.: 50651-39-3
M. Wt: 210.19 g/mol
InChI Key: MYIUWCZXTNZSMN-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H10N2O4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetamide group (-NHCOCH3). This compound is known for its yellow needle-like crystalline structure and has a melting point of approximately 125°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methoxy-3-nitrophenyl)acetamide can be synthesized through the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride . The reaction typically involves the following steps:

  • Dissolve 4-methoxy-3-nitroaniline in a suitable solvent such as dichloromethane.
  • Add acetic anhydride to the solution.
  • Stir the mixture at room temperature for several hours.
  • Purify the product by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxy-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 4-methoxy-3-aminophenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxy-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-nitrophenyl)acetamide is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For instance, the reduction product, 4-methoxy-3-aminophenylacetamide, may interact with enzymes and receptors in biological systems, leading to various pharmacological effects .

Comparison with Similar Compounds

  • N-(4-Hydroxy-3-nitrophenyl)acetamide
  • N-(4-Methoxy-2-methylphenyl)acetamide
  • N-(3-Amino-4-methylphenyl)acetamide
  • N-(6-Methoxy-5-nitro-8-quinolinyl)acetamide
  • N-(3-Allyl-4-hydroxyphenyl)acetamide

Comparison: N-(4-Methoxy-3-nitrophenyl)acetamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. For example, the methoxy group can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-9(15-2)8(5-7)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIUWCZXTNZSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6028020
Record name Acetamide, N-(4-methoxy-3-nitrophenyl)-
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50651-39-3
Record name N-(4-Methoxy-3-nitrophenyl)acetamide
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Record name 4'-Methoxy-3'-nitroacetanilide
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Record name 4-Methoxy-3-nitroacetanilide
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Record name Acetamide, N-(4-methoxy-3-nitrophenyl)-
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Record name Acetamide, N-(4-methoxy-3-nitrophenyl)-
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Record name N-(4-methoxy-3-nitrophenyl)acetamide
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Record name 4'-METHOXY-3'-NITROACETANILIDE
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